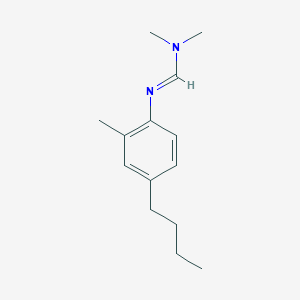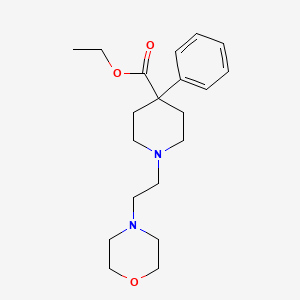
alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazole ring, a trifluoromethyl group, and an acetic acid moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid typically involves multiple steps, including cyclization, acylation, and oxidation reactions. The starting materials often include substituted benzoxazoles and trifluoromethylated aromatic compounds. The reaction conditions may vary, but common reagents include acyl chlorides, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or urea peroxide.
Reduction: Reduction reactions may involve the use of palladium catalysts or other reducing agents.
Substitution: Substitution reactions can occur at various positions on the benzoxazole ring or the aromatic ring, using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, urea peroxide.
Reducing Agents: Palladium catalysts, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the benzoxazole ring may facilitate interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- alpha-Methyl-3-(trifluoromethyl)benzyl alcohol
- alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
- alpha-Cyclopropyl-4-fluoro-alpha-methyl-benzyl alcohol
Comparison: Compared to these similar compounds, alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid stands out due to its benzoxazole ring, which imparts unique chemical properties and potential biological activities. The presence of the trifluoromethyl group further enhances its reactivity and binding affinity, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
51234-70-9 |
|---|---|
Formule moléculaire |
C17H12F3NO3 |
Poids moléculaire |
335.28 g/mol |
Nom IUPAC |
2-[2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C17H12F3NO3/c1-9(16(22)23)10-5-6-14-13(8-10)21-15(24-14)11-3-2-4-12(7-11)17(18,19)20/h2-9H,1H3,(H,22,23) |
Clé InChI |
IWQDAJHWXYWODB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)









